4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes an amino group, a methylbutyl side chain, and a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with vanillin in concentrated hydrochloric acid, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, green chemistry principles may be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Amino-5-(phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific side chain and structural features, which confer distinct chemical and biological properties. Its methylbutyl side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
75989-57-0 |
---|---|
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-amino-3-(3-methylbutyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H14N4O/c1-5(2)3-4-6-9-10-7(12)11(6)8/h5H,3-4,8H2,1-2H3,(H,10,12) |
InChI Key |
UWXKRHCFIDIFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NNC(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.